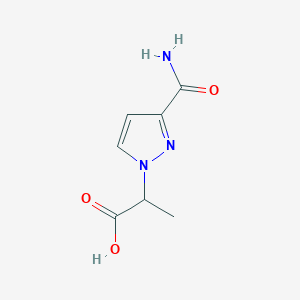

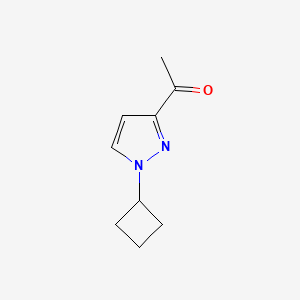

![molecular formula C18H13FN6O2 B2979756 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251625-31-6](/img/structure/B2979756.png)

3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a triazole ring, an oxadiazole ring, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the triazole and oxadiazole rings .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, and the triazole ring could participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis of hybrid molecules containing various moieties, including the 1,2,4-oxadiazole derivatives, showcasing their potential in antimicrobial applications. For instance, compounds with 1,2,4-triazole and 1,3,4-oxadiazole segments have demonstrated moderate to good antimicrobial activity against various microorganisms. The incorporation of fluorophenyl and other substituents appears to enhance these effects, indicating a promising avenue for developing new antimicrobial agents (Başoğlu et al., 2013).

Antitumor and Antiviral Properties

Research into the antitumor properties of related compounds, such as imidazotetrazines with substitutions that may resemble the structural complexity of the mentioned compound, has shown promising broad-spectrum antitumor activity. This suggests the potential for derivatives of the given compound to be explored in cancer therapy (Stevens et al., 1984). Additionally, derivatives containing the 1,2,4-oxadiazole ring have been investigated for their antiviral activities, including against influenza, hinting at the versatility of these structures in combating various viral infections (Smith et al., 1997).

Synthetic Methodologies and Chemical Properties

Innovative synthetic approaches for creating compounds with the 1,2,4-oxadiazole backbone have been developed, demonstrating the chemical versatility and potential for diverse pharmacological applications of these molecules. For example, microwave-assisted synthesis provides an efficient method to produce these compounds, which can then be explored for various biological activities (Moreno-Fuquen et al., 2019).

Molecular Design for Specific Targets

The design and synthesis of molecules incorporating the 1,2,4-oxadiazole unit, aimed at specific biological targets such as sialidases involved in influenza virus replication, underline the strategic importance of such derivatives in medicinal chemistry. These efforts underscore the role of molecular design in tailoring compounds for specific antiviral targets, offering paths to new therapeutic agents (Smith et al., 1997).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

1,2,4-triazoles are known to interact with biological receptors through hydrogen-bonding and dipole interactions . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

Compounds with similar structures are known to exhibit good pharmacokinetic properties, suggesting that this compound may also have favorable adme properties .

Result of Action

Based on the pharmacological activities associated with similar compounds, it can be inferred that the compound may have effects such as inhibition of cell growth and proliferation, reduction of inflammation and oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-(4-fluorophenyl)triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6O2/c1-11-3-2-4-13(9-11)20-17(26)18-21-16(23-27-18)15-10-25(24-22-15)14-7-5-12(19)6-8-14/h2-10H,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEWPDXDQFFDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)

![2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2979678.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2979691.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)

![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)